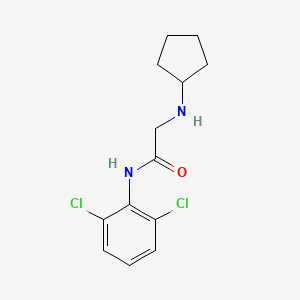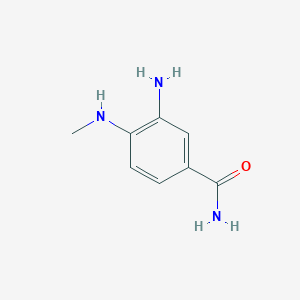
N-(5-fluoro-2-methylphenyl)prop-2-enamide
Descripción general
Descripción
N-(5-Fluoro-2-methylphenyl)prop-2-enamide, also known as flumequine, is an antibacterial agent that belongs to the class of quinolones. It is primarily used in the treatment of bacterial infections in humans and animals, and its mechanism of action is based on its ability to inhibit bacterial DNA replication. Flumequine has been used in laboratory experiments to study the effects of quinolones on bacteria, and has been found to be an effective agent in the treatment of a variety of bacterial infections.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Cinnamamide derivatives have been explored for their potential central nervous system activities, including muscle relaxant, anti-inflammatory, and analgesic effects. For instance, the design and synthesis of potent, centrally acting muscle relaxants derived from cinnamamide have led to compounds with significant anti-inflammatory and analgesic activities. These compounds, including the rigid cyclic analogues derived from cinnamamide, have undergone clinical trials, underscoring their therapeutic potential (Musso et al., 2003).
Anticancer Activity
The synthesis and structural elucidation of N-arylcinnamamide derivatives have demonstrated their potential in inhibiting cancer cell proliferation. For example, compounds like (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide have been prepared and characterized, with some showing significant anti-inflammatory potential and inhibitory effects on transcription factor NF-κB, which is implicated in cancer progression (Hošek et al., 2019).
Neurodegenerative Diseases
Compounds structurally related to N-(5-fluoro-2-methylphenyl)prop-2-enamide have been used as molecular imaging probes to study neurodegenerative diseases. For example, fluorinated benzamide derivatives have been utilized in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, suggesting potential applications in the diagnosis and study of neurodegenerative disorders (Kepe et al., 2006).
Antimicrobial and Antifungal Activities
A series of N-arylcinnamamide derivatives have demonstrated antimicrobial and antifungal activities. These compounds have been effective against a wide spectrum of bacteria and fungi, suggesting the potential of cinnamamide derivatives, including this compound, in developing new antimicrobial agents (Pospíšilová et al., 2018).
Heterocyclic Chemistry
The unique reactivity of enamides, including fluorinated derivatives, has been harnessed in the synthesis of heterocyclic compounds. The exploration of nucleophilic vinylic substitution reactions of enamides has led to the creation of fluorinated heterocycles, which are important in the development of pharmaceuticals and agrochemicals (Meiresonne et al., 2015).
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIURPIJXWPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



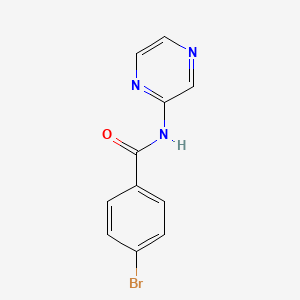
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)


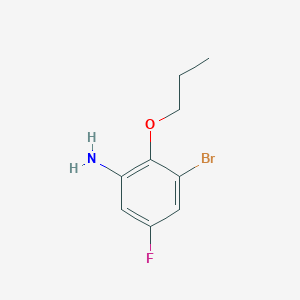
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
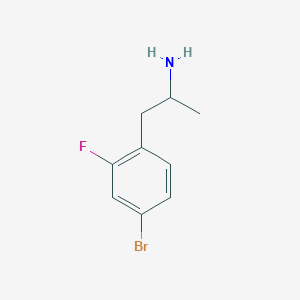
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)
